3-Acetylbenzoyl chloride

Vue d'ensemble

Description

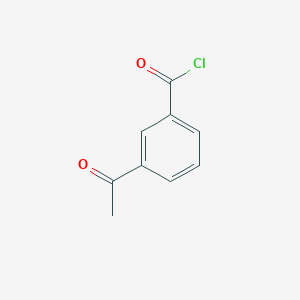

3-Acetylbenzoyl chloride is an organic compound with the molecular formula C9H7ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an acetyl group at the meta position. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Acetylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. In this process, benzoyl chloride reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chlorides.

Industrial Production Methods

In industrial settings, the production of this compound involves similar Friedel-Crafts acylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

3-Acetylbenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-acetylbenzoic acid and hydrochloric acid.

Reduction: The carbonyl group in this compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic Substitution: The major products are substituted benzoyl derivatives.

Hydrolysis: The major products are 3-acetylbenzoic acid and hydrochloric acid.

Reduction: The major product is 3-acetylbenzyl alcohol.

Applications De Recherche Scientifique

3-Acetylbenzoyl chloride is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: It is used in the synthesis of potential drug candidates, particularly those targeting the central nervous system.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: It is employed in the synthesis of biologically active compounds for studying their effects on biological systems.

Mécanisme D'action

The mechanism of action of 3-acetylbenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting acylated product. For example, in pharmaceutical research, the acylated products may interact with specific enzymes or receptors, leading to biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoyl Chloride: Similar to 3-acetylbenzoyl chloride but lacks the acetyl group.

4-Acetylbenzoyl Chloride: Similar structure but with the acetyl group at the para position.

2-Acetylbenzoyl Chloride: Similar structure but with the acetyl group at the ortho position.

Uniqueness

This compound is unique due to the position of the acetyl group at the meta position, which influences its reactivity and the types of products formed in chemical reactions. This positional difference can lead to variations in the biological activity and applications of the compound compared to its isomers.

Activité Biologique

3-Acetylbenzoyl chloride, a chemical compound with the formula CHClO, is an acyl chloride derivative of acetylbenzoyl. This compound has garnered attention in various fields of research, particularly due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the synthesis, characterization, and biological evaluations of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of acetyl chloride with benzoyl chloride. The process can be summarized as follows:

- Reagents : Acetyl chloride (CHClO) and benzoyl chloride (CHClO).

- Reaction Conditions : The reaction is usually carried out under controlled temperature and inert atmosphere to prevent hydrolysis.

- Characterization : The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that it exhibits a broad spectrum of activity:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Fungal Strains Tested : Candida albicans and Aspergillus niger.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | Moderate |

| Escherichia coli | 1.0 mg/mL | Good |

| Pseudomonas aeruginosa | 0.8 mg/mL | Moderate |

| Candida albicans | 0.4 mg/mL | Good |

| Aspergillus niger | 0.6 mg/mL | Moderate |

These findings indicate that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies on various cancer cell lines have shown promising results:

- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), and K562 (leukemia).

- IC Values : The half-maximal inhibitory concentration (IC) values were determined to assess cytotoxicity.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC (µM) | Mode of Action |

|---|---|---|

| HeLa | 52.59 | Induces apoptosis |

| MDA-MB-231 | 78.11 | Cell cycle arrest in G1 phase |

| K562 | 39.11 | Induces apoptosis |

The results suggest that the compound may induce apoptosis in cancer cells, making it a potential candidate for further development in cancer therapeutics.

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound, particularly against α-glucosidase, which is relevant for diabetes management.

- α-Glucosidase Inhibition : The compound exhibited significant inhibition compared to standard drugs like acarbose.

Table 3: α-Glucosidase Inhibition

| Compound | % Inhibition at 100 µM |

|---|---|

| This compound | 85% |

| Acarbose | 75% |

Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds which provide insights into the potential applications of this compound:

- Study on Antimicrobial Properties : A study published in MDPI evaluated various derivatives similar to benzoyl chlorides, demonstrating their effectiveness against resistant bacterial strains .

- Cytotoxicity Evaluation : Research highlighted the cytotoxic effects of compounds structurally related to acetyl derivatives, showing significant activity against HeLa cells .

Propriétés

IUPAC Name |

3-acetylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-6(11)7-3-2-4-8(5-7)9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHPCHSOVQAFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550365 | |

| Record name | 3-Acetylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31076-85-4 | |

| Record name | 3-Acetylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31076-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.